Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 682757-45-5
VCID: VC17271756
InChI: InChI=1S/C12H20N2O2/c1-6-10-9(11(15)16-7-2)8-14(13-10)12(3,4)5/h8H,6-7H2,1-5H3
SMILES:
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol

Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate

CAS No.: 682757-45-5

Cat. No.: VC17271756

Molecular Formula: C12H20N2O2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate - 682757-45-5

Specification

CAS No. 682757-45-5
Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
IUPAC Name ethyl 1-tert-butyl-3-ethylpyrazole-4-carboxylate
Standard InChI InChI=1S/C12H20N2O2/c1-6-10-9(11(15)16-7-2)8-14(13-10)12(3,4)5/h8H,6-7H2,1-5H3
Standard InChI Key XLMUCQYZDBXYIB-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C=C1C(=O)OCC)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 1-tert-butyl-3-ethylpyrazole-4-carboxylate, reflects its substitution pattern: a pyrazole ring substituted at the 1-position with a tert-butyl group, at the 3-position with an ethyl group, and at the 4-position with an ethoxycarbonyl moiety . Its SMILES notation (CCC1=NN(C=C1C(=O)OCC)C(C)(C)C\text{CCC1=NN(C=C1C(=O)OCC)C(C)(C)C}) and InChIKey (XLMUCQYZDBXYIB-UHFFFAOYSA-N\text{XLMUCQYZDBXYIB-UHFFFAOYSA-N}) provide unambiguous representations of its connectivity .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number682757-45-5
Molecular FormulaC12H20N2O2\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight224.30 g/mol
SMILESCCC1=NN(C=C1C(=O)OCC)C(C)(C)C
Crystallographic SystemMonoclinic (analogous derivatives)

Synthesis and Reaction Pathways

Multi-Component One-Pot Synthesis

A prominent route involves a three-component reaction of ethyl acetoacetate, N,NN,N-dimethyldimethoxymethanamine, and phenylhydrazine in ethanol, yielding pyrazole esters through cyclocondensation . This method emphasizes atom economy and avoids intermediate isolation, achieving yields >75% under reflux conditions .

Green Chemistry Approaches

Magnetic ionic liquids, such as [bmim][FeCl4][\text{bmim}][\text{FeCl}_4], have been employed as recyclable catalysts in one-pot syntheses using phenylhydrazine, benzaldehyde, and ethyl acetoacetate . Flow oxygen serves as an oxidant, enabling mild reaction conditions (60–80°C) and reducing waste generation .

Table 2: Comparative Synthesis Strategies

MethodCatalysts/ConditionsYieldReference
Three-component reactionEthanol, reflux75–85%
Magnetic ionic liquid[bmim][FeCl4][\text{bmim}][\text{FeCl}_4], 70°C80–90%

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous pyrazole esters (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) reveal monoclinic systems with space group P21/cP2_1/c and unit cell parameters a=12.141(3)A˚,b=13.934(4)A˚,c=7.2777(18)A˚,β=97.816(14)a = 12.141(3) \, \text{Å}, b = 13.934(4) \, \text{Å}, c = 7.2777(18) \, \text{Å}, \beta = 97.816(14)^\circ . Intermolecular interactions, including C–HO\text{C–H} \cdots \text{O} hydrogen bonds and C–Hπ\text{C–H} \cdots \pi contacts, stabilize the lattice .

Computational Insights

Density functional theory (DFT) calculations align with experimental data, predicting bond lengths and angles within 2% deviation . Frontier molecular orbital (FMO) analyses indicate a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity .

Physicochemical and Thermal Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Thermogravimetric analysis (TGA) of related esters shows decomposition onset temperatures near 200°C, indicative of moderate thermal stability .

Spectroscopic Profiles

  • IR Spectroscopy: Stretching vibrations at 1720 cm1^{-1} (C=O\text{C=O}) and 1600 cm1^{-1} (C=N\text{C=N}) confirm ester and pyrazole functionalities .

  • 1H NMR^1\text{H NMR}: Resonances at δ\delta 1.25–1.40 ppm (tert-butyl), δ\delta 4.20–4.35 ppm (ethyl ester), and δ\delta 6.70–7.10 ppm (pyrazole protons) .

Biological and Industrial Applications

Material Science Applications

Pyrazole derivatives are explored as corrosion inhibitors and ligands in coordination polymers . The carboxylate group in this compound could chelate metal ions, enabling use in catalytic systems .

Future Directions

  • Biological Screening: Expanded assays for antimicrobial, anticancer, and anti-inflammatory activities.

  • Derivatization: Introducing electron-withdrawing groups to modulate reactivity.

  • Green Manufacturing: Scaling magnetic ionic liquid-mediated synthesis for industrial production .

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